(2S)-4-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
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Overview
Description
“(2S)-4-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid” is a type of Fmoc (Fluoren-9-ylmethoxy) carbonyl amino acid . These compounds are typically used as coupling agents in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc amino acid azides, which includes “this compound”, starts from the corresponding protected amino acid and sodium azide (NaN3). This is done by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Chemical Reactions Analysis
The Fmoc amino acid azides, including “this compound”, are stable at room temperature and have a long shelf-life. They are also stable in aqueous washing operations .Physical and Chemical Properties Analysis
The Fmoc amino acid azides, including “this compound”, are isolated as crystalline solids . Unfortunately, more specific physical and chemical properties were not found in the web search results.Properties
IUPAC Name |
(2S)-4-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c21-19(22)23-10-9-17(18(25)26)24-20(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)(H4,21,22,23)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNJNKMPXADBFI-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=C(N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN=C(N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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